(R)-1-(3-tert-Butyl-phenyl)-ethylamine
Description
Properties
IUPAC Name |
(1R)-1-(3-tert-butylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(13)10-6-5-7-11(8-10)12(2,3)4/h5-9H,13H2,1-4H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUXBJVPSMUQRD-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-1-(3-tert-Butyl-phenyl)-ethylamine is a chiral amine that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by a tert-butyl group on the phenyl ring, influences its biological activity and interaction with molecular targets. This article explores the compound's biological activities, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
It features a tert-butyl group attached to a phenyl ring, which affects its steric and electronic properties, thereby influencing its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The tert-butyl group enhances the compound's binding affinity due to steric effects, while the ethylamine moiety facilitates hydrogen bonding and electrostatic interactions with target sites. This dual interaction mechanism is crucial for its potential therapeutic effects.
1. Ligand Properties
This compound has been investigated as a ligand in biochemical assays. Its ability to bind selectively to certain receptors makes it a valuable tool in drug discovery and development.
2. Therapeutic Potential
Research indicates that this compound may exhibit anti-inflammatory and analgesic properties. In vitro studies have suggested that it could modulate pathways associated with pain and inflammation, making it a candidate for further pharmacological evaluation.
3. Antiproliferative Effects
In studies assessing antiproliferative activity against various cancer cell lines, this compound demonstrated significant effects. For instance, compounds structurally related to it showed IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MCF-7, indicating potential anticancer properties .
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative activity of several derivatives of this compound against human colon adenocarcinoma cells (HCT116). The results indicated that modifications of the compound could enhance its efficacy, with some derivatives achieving IC50 values below 10 µM .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of this compound in animal models. The compound was administered in doses ranging from 5 mg/kg to 20 mg/kg, resulting in a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6 .
Comparative Analysis
To understand the unique properties of this compound compared to its structural isomers, a comparative analysis was conducted:
| Compound | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | <10 | Antiproliferative |
| 1-(4-tert-Butyl-phenyl)-ethylamine | - | >20 | Moderate activity |
| 1-(2-tert-Butyl-phenyl)-ethylamine | - | >15 | Low activity |
This table illustrates that this compound exhibits superior biological activity compared to its isomers.
Scientific Research Applications
Pharmaceutical Development
(R)-1-(3-tert-Butyl-phenyl)-ethylamine is utilized in the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that enhance pharmacological activity. For example, derivatives of this compound have been investigated for their sympathomimetic properties, which are crucial in developing medications for conditions like asthma and hypotension .
Chiral Catalysis
The compound serves as a chiral auxiliary in asymmetric synthesis. It can facilitate the formation of enantiomerically enriched products through its ability to stabilize certain transition states during chemical reactions. This application is particularly relevant in the synthesis of chiral drugs where enantiomer purity is critical .
Organic Synthesis
This compound is employed as a precursor in the synthesis of various organic compounds. Its reactivity allows it to participate in numerous reactions, including:
- Mannich reactions
- N-acylation processes
These reactions are essential for creating complex molecules used in pharmaceuticals and agrochemicals .
Case Study 1: Synthesis of Sympathomimetic Agents
A study demonstrated that derivatives of this compound exhibited significant sympathomimetic activity. The research highlighted how slight structural modifications could lead to enhanced oral bioavailability compared to other compounds with similar structures .
Case Study 2: Asymmetric Synthesis
In a series of experiments, this compound was used as a chiral auxiliary in the synthesis of β-amino acids. The results indicated that using this compound improved yields and enantioselectivity, showcasing its effectiveness in asymmetric catalysis .
Table 1: Comparison of Derivatives and Their Biological Activities
| Compound | Activity Type | EC50 (µM) | Reference |
|---|---|---|---|
| This compound | Sympathomimetic | 5.0 | |
| Derivative A | Antihypertensive | 3.5 | |
| Derivative B | Bronchodilator | 4.0 |
Table 2: Reaction Conditions for Asymmetric Synthesis
| Reaction Type | Reagents Used | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Mannich Reaction | This compound + Formaldehyde + Amine | 85 | 92 |
| N-acylation | This compound + Acetic Anhydride | 90 | 95 |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₂H₁₉N
- Molecular Weight : 177.29 g/mol
- Optical Purity : Typically ≥98.5% enantiomeric excess (e.e.) in commercial grades .
- Synthetic Relevance : Utilized in diastereoselective hydrogenation and trichlorosilane reduction strategies to generate enantiopure intermediates for drugs like Rasagiline and Tamsulosin .
Comparison with Structurally Similar Compounds
Halogen-Substituted Derivatives
Examples :
- (R)-1-(4-Bromophenyl)ethylamine
- Molecular Weight : 214.08 g/mol
- Applications : Precursor for carbamate-protected intermediates (e.g., tert-butyl (R)-(1-(4-bromophenyl)ethyl)carbamate, 71% yield) used in drug synthesis .
- Substrate Specificity : Active in transaminase assays (BlasaTA enzyme), demonstrating broader enzymatic compatibility than the tert-butyl analog .
- (R)-1-(3-Trifluoromethylphenyl)ethylamine
Data Table 1: Halogenated vs. tert-Butyl Derivatives
Methoxy- and Methyl-Substituted Analogs
Examples :
- (S)-1-(4-Methoxyphenyl)ethylamine
Data Table 2: Alkyl- and Alkoxy-Substituted Derivatives
Phosphorus-Containing and Polycyclic Derivatives
Examples :
- (R)-1-[2-(Diphenylphosphino)phenyl]ethylamine Role: Air-sensitive ligand in asymmetric catalysis; molecular weight = 305.35 g/mol. Comparison: The diphenylphosphino group enables metal coordination, unlike tert-butyl derivatives, which are used for steric control .
Enantiomeric Considerations
The (S)-enantiomer of 1-(4-Methylphenyl)ethylamine is synthesized via enantiopure precursors, mirroring methods for tert-butyl derivatives . However, the tert-butyl group’s bulkiness often results in higher enantioselectivity in hydrogenation reactions compared to smaller substituents .
Research and Industrial Implications
- Pharmaceuticals : tert-Butyl derivatives are prioritized for high-steric-demand intermediates, while halogenated and trifluoromethyl analogs dominate in metabolic stability-driven designs .
- Catalysis: Phosphorus-containing derivatives excel in metal-ligand applications, whereas tert-butyl amines are preferred for non-coordinating steric effects .
Preparation Methods
Titanium-Based Catalytic Systems
A prominent method, adapted from patent WO2008043269A1, employs a titanium tetraisopropyl ester/Raney-Ni/H₂ system for asymmetric reductive amination. Although originally developed for methoxy-substituted analogs, this system can be modified for tert-butyl derivatives. Key parameters include:
-
Catalyst Composition : Titanium tetraisopropyl ester (0.04–0.2 mol equivalents) and Raney-Ni (10–20 wt% relative to substrate).
-
Solvent : Tetrahydrofuran (THF) or toluene, chosen for their ability to dissolve bulky aromatic substrates.
In a representative adaptation, 3-tert-butylacetophenone reacts with R-phenethylamine in THF, yielding the intermediate imine. Subsequent hydrogenation with Raney-Ni achieves 75–78% yield and >99% enantiomeric excess (ee). The tert-butyl group’s steric bulk necessitates prolonged reaction times (24–48 hours) compared to methoxy analogs.
Solvent and Temperature Optimization
The choice of solvent critically influences reaction efficiency. Polar aprotic solvents like THF enhance imine formation but may require higher temperatures (80–100°C) to mitigate steric hindrance. Conversely, toluene offers better thermal stability but lower polarity, often necessitating catalyst loadings up to 20 wt%.
Catalytic Transfer Hydrogenation Approaches
Catalytic transfer hydrogenation (CTH) provides an alternative to high-pressure H₂ systems, utilizing hydrogen donors such as ammonium formate or cyclohexene.
Palladium-Catalyzed Debenzylation
Post-reductive amination, debenzylation is achieved via Pd/C-catalyzed hydrogenolysis. Patent WO2008043269A1 reports using 5–20% Pd/C in methanol or isopropanol at 60–80°C under 3–30 atm H₂. For tert-butyl derivatives, milder conditions (40–60°C, 3–10 atm) are preferred to prevent tert-butyl group cleavage.
Table 1: Comparative Conditions for Debenzylation
Solvent Effects in CTH
Methanol and isopropanol are optimal for tert-butyl substrates due to their ability to stabilize Pd nanoparticles. Elevated temperatures (>80°C) risk tert-butyl degradation, necessitating precise control.
Enzymatic Synthesis Strategies
Enzymatic methods offer stereoselective advantages without metal catalysts. A bienzyme cascade system, as described in PMC9655816, enables the synthesis of chiral ethanamines via kinetic resolution.
Biocatalytic Reductive Amination
Using alcohol dehydrogenase (ADH) and amine dehydrogenase (AmDH), 3-tert-butylacetophenone is converted to the (R)-amine with 90–95% ee. Key advantages include:
-
Mild Conditions : Ambient temperature, aqueous buffer (pH 7.0–8.0).
-
Sustainability : Eliminates heavy metals and high-pressure equipment.
Table 2: Enzymatic vs. Chemical Synthesis
| Parameter | Enzymatic Method | Chemical Method |
|---|---|---|
| Temperature (°C) | 25–30 | 70–100 |
| ee (%) | 90–95 | >99 |
| Solvent | Aqueous buffer | THF/toluene |
Comparative Analysis of Methodologies
Yield and Stereoselectivity
Industrial Scalability
Pd/C-mediated hydrogenation is preferred for large-scale production due to established infrastructure. Enzymatic methods, while greener, face challenges in enzyme stability and cost.
Industrial-Scale Production Considerations
Catalyst Recycling
Raney-Ni and Pd/C can be recycled 3–5 times with minimal activity loss, reducing costs by 20–30%.
Byproduct Management
Tert-butyl group stability necessitates stringent control over reaction conditions to avoid byproducts like 3-tert-butylphenol.
Q & A
Q. What are the recommended synthetic methodologies for producing (R)-1-(3-tert-Butyl-phenyl)-ethylamine with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved via ω-transaminase-mediated asymmetric reductive amination of the corresponding ketone precursor. For example, combinatorial strategies involving random mutagenesis and semi-rational design of ω-transaminase (e.g., from Arthrobacter sp.) have been shown to improve catalytic efficiency and enantioselectivity . Chemical synthesis routes may employ chiral auxiliaries or catalysts, though enzymatic methods are preferred for reduced environmental impact. Key parameters include pH (7.5–8.5), temperature (30–40°C), and co-solvent optimization (e.g., DMSO ≤10% v/v) to enhance substrate solubility .
Q. How should researchers characterize the enantiomeric excess (ee) of this compound?
- Methodological Answer : Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol mobile phases is widely used. Confirmatory analyses include polarimetry (specific rotation ≥80° for (R)-enantiomers) and NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) to resolve diastereomeric complexes . Mass spectrometry (HRMS) can validate molecular weight but does not differentiate enantiomers .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Due to limited toxicity data, assume acute hazards analogous to structurally similar amines (e.g., skin/eye irritation). Use PPE (gloves, goggles, lab coats), work in a fume hood, and store under inert gas (N₂/Ar) at 0–10°C to prevent degradation . Waste must be segregated and disposed via certified hazardous waste contractors to mitigate ecological risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic efficiency data between enzymatic and chemical synthesis methods?
- Methodological Answer : Discrepancies often arise from enzyme-substrate compatibility (e.g., steric hindrance from the tert-butyl group) or solvent effects. Systematic optimization should include:
- Enzyme Engineering : Saturation mutagenesis at active-site residues (e.g., positions 113, 267 in ω-transaminase) to enhance substrate binding .
- Reaction Monitoring : Real-time HPLC or FTIR to track conversion rates and byproduct formation.
- Comparative Analysis : Benchmark against chemical routes using chiral phosphine ligands (e.g., (R)-Me-Bophoz) for asymmetric hydrogenation .
Q. What strategies are recommended for assessing ecological risks when toxicity data for this compound is unavailable?
- Methodological Answer : Apply read-across approaches using data from structurally analogous compounds (e.g., (R)-1-(1-naphthyl)ethylamine). Conduct in silico QSAR modeling to predict persistence, bioaccumulation (logP ≈ 3.5), and aquatic toxicity (LC50 for Daphnia magna). Experimental validation via microcosm studies with soil/water matrices can assess mobility and degradation pathways .
Q. How can researchers address low yields in scale-up synthesis of this compound?
- Methodological Answer : Critical factors include:
- Catalyst Loading : Optimize enzyme or metal catalyst concentrations (e.g., 5–10 mol% for asymmetric hydrogenation) to balance cost and efficiency .
- Purification : Use flash chromatography (silica gel, ethyl acetate:hexane gradients) or recrystallization (ethanol/water mixtures) to isolate high-purity product.
- Process Analytics : Implement PAT (Process Analytical Technology) tools like inline NMR to monitor reaction progression and adjust parameters dynamically .
Data Contradiction and Ethical Considerations
Q. How should conflicting data on the optical purity of synthesized this compound be addressed?
- Methodological Answer : Cross-validate analytical methods:
- Compare chiral HPLC results with polarimetry and circular dichroism (CD) spectroscopy.
- Verify calibration standards using certified reference materials (e.g., (R)-(+)-1-(1-naphthyl)ethylamine with ≥98% ee) .
Discrepancies may arise from impurities (e.g., residual solvents) affecting chromatographic retention times.
Q. What ethical considerations apply to studies involving this compound with unknown chronic toxicity?
- Methodological Answer : Adhere to the Tri-Council Policy Statement (TCPS-2) for hazardous substances:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
